3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
This compound is a pyridine derivative featuring a nitro group at position 5, a methyl group at position 3, and a pinacol boronic ester at position 2. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The nitro group is strongly electron-withdrawing, influencing both the electronic properties of the pyridine ring and the reactivity of the boronic ester. Applications include pharmaceutical intermediate synthesis and materials science.
Properties
IUPAC Name |
3-methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-8-6-9(15(16)17)7-14-10(8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWJGSFCECTYIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694467 | |
| Record name | 3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-01-0 | |
| Record name | Pyridine, 3-methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation, which uses a palladium catalyst to facilitate the reaction between a halogenated pyridine and bis(pinacolato)diboron . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Typical reagents for Suzuki-Miyaura reactions include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products are biaryl compounds formed through the coupling of the boronate ester with aryl halides.
Scientific Research Applications
3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of enzyme inhibitors or ligands for biological studies.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the pyridine ring.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key structural analogs differ in substituents on the pyridine ring, which modulate electronic and steric properties:
Notes:
- Bpin : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl.
- Electron-withdrawing groups (NO₂, SO₂Me, CF₃) enhance boronic ester stability but may reduce coupling efficiency due to decreased electron density.
Reactivity in Suzuki-Miyaura Coupling
For example:
- 3-Fluoro-5-Bpin-pyridine (electron withdrawal via F) exhibits faster coupling rates than the nitro analog due to fluorine's smaller steric footprint and balanced electronic effects .
- N,3-Dimethyl-5-Bpin-2-pyridinamine (electron-donating NHMe) shows lower reactivity in couplings, as electron-rich boronic esters are less prone to oxidative addition .
Stability and Physical Properties
*Calculated based on formula C₁₃H₁₈BN₂O₄.
Biological Activity
3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring with a nitro group and a boronate ester. This compound has garnered attention in various fields such as medicinal chemistry and biological research due to its potential applications as an enzyme inhibitor and in synthetic organic chemistry.
- Molecular Formula : C₁₂H₁₇BN₂O₄
- Molar Mass : 264.09 g/mol
- CAS Number : 1310384-01-0
- Storage Conditions : 2-8°C
- Sensitivity : Irritant
The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the nitro group suggests potential for redox activity and the ability to form reactive intermediates. The boronate ester functionality is known for its role in molecular recognition and catalysis in biological systems.
Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Methyl-5-nitro-pyridine derivative | DYRK1A | <0.01 | |
| Similar pyridine derivatives | Various kinases | 0.56 - 1.6 |
Antioxidant and Anti-inflammatory Properties
Study on Antiproliferative Activity
A study evaluated the antiproliferative effects of related compounds on various cancer cell lines. The introduction of methyl and nitro groups was found to enhance the activity against human leukemia cell lines significantly. The most active compounds demonstrated IC50 values lower than those of standard chemotherapeutics .
In Vivo Studies
Preliminary in vivo studies suggest that compounds derived from the parent structure may exhibit reduced tumor growth in xenograft models. These findings indicate the potential for further development into therapeutic agents targeting specific cancer types.
Q & A
Q. What are the standard synthetic routes for preparing 3-methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester group as a key intermediate. Reactions often involve coupling aryl halides with pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to enhance solubility and reaction efficiency. Temperature control (e.g., 80–100°C) and inert atmospheres (N₂/Ar) are critical for yield optimization .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and purity.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., nitro, boronic ester).
- X-ray Crystallography: Resolves 3D molecular structure, particularly for crystallizable derivatives .
Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?
The nitro group is a strong electron-withdrawing substituent, which activates the pyridine ring for nucleophilic aromatic substitution. However, it may reduce the efficiency of Suzuki couplings due to steric hindrance. Optimizing catalyst loading (e.g., using Pd(OAc)₂ with SPhos ligand) and reaction time can mitigate this .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve ambiguities in experimental data for this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(2d,p)) predict geometric parameters, molecular electrostatic potentials (MEPs), and frontier molecular orbitals (FMOs). These models validate crystallographic data and explain discrepancies in vibrational spectra or NMR chemical shifts. For example, DFT can reconcile differences between observed and expected bond angles in the boronic ester moiety .
Q. What strategies address contradictory results between X-ray crystallography and spectroscopic data?
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., hydrogen bonding) to explain packing anomalies.
- Twinned Data Refinement: Software like SHELXL or OLEX2 can model twinned crystals, improving R-factor convergence.
- Complementary Techniques: Pair X-ray with elemental analysis or differential scanning calorimetry (DSC) to confirm purity .
Q. How can reaction conditions be optimized for sterically hindered derivatives of this compound?
- Microwave-Assisted Synthesis: Reduces reaction time and improves yields for bulky substituents.
- Ligand Screening: Bulky ligands (e.g., XPhos) enhance palladium catalyst efficiency in congested environments.
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions .
Q. What methodologies enable the study of structure-activity relationships (SAR) for pharmaceutical applications?
- Bioisosteric Replacement: Substitute the nitro group with CF₃ or CN to modulate electron density and binding affinity.
- Pharmacophore Modeling: Tools like Schrödinger’s Phase identify critical interaction sites (e.g., boronic ester as a hydrogen bond acceptor).
- In Vitro Assays: Test analogues against target enzymes (e.g., proteases) to correlate substituent effects with inhibitory activity .
Methodological Challenges and Solutions
Q. How can impurities from Suzuki coupling byproducts be minimized?
- Chromatographic Purification: Use flash chromatography with gradients of ethyl acetate/hexane.
- Recrystallization: Ethanol/water mixtures effectively remove unreacted boronic esters.
- Catalyst Removal: Pass crude product through a pad of Celite® or silica gel .
Q. What precautions are necessary for handling the nitro and boronic ester groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
